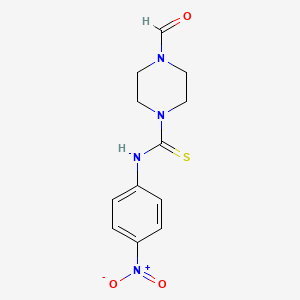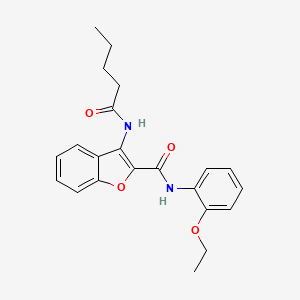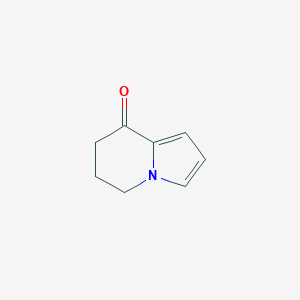
5-氯-1-甲基-3-苯基-1H-吡唑-4-甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the ones described in the papers, typically involves the use of reagents that facilitate the formation of the pyrazole ring. For instance, the Vilsmeier-Haack reagent was used to synthesize a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, confirming the structures through elemental analysis, NMR, and X-ray crystallography . This suggests that similar methods could be employed in the synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, with the additional step of introducing the oxime functional group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their reactivity and physical properties. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined using X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two planes inclined at an angle of 72.8 degrees . This information is valuable as it provides a basis for predicting the molecular geometry of the oxime derivative, which may exhibit similar planarity between its functional groups.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from their functional groups and molecular structure. The papers do not provide specific details on the chemical reactions of the compounds studied, but the presence of reactive sites such as the aldehyde group in the related compounds suggests that the oxime derivative could undergo various chemical transformations. These could include nucleophilic addition reactions at the carbonyl carbon or the formation of coordination complexes with metals due to the nitrogen atoms in the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary significantly depending on their molecular structure and substituents. For example, photophysical studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating solvatochromic behavior . This implies that the oxime derivative may also exhibit solvatochromism and that its physical properties such as solubility and melting point could be influenced by its molecular structure and the nature of the substituents.
科学研究应用
合成和晶体结构
- 化学反应中的前体合成:5-氯-1-甲基-3-苯基-1H-吡唑-4-甲醛肟在索诺加希拉型交叉偶联反应中用作前体。这些反应提供 5-炔基-1H-吡唑-4-甲醛,然后通过区域选择性环化转化为各种吡唑并吡啶和氧化物 (Vilkauskaitė, Šačkus, & Holzer, 2011)。
- 晶体结构测定:该化合物用于合成新的吡唑衍生物,其晶体结构通过 X 射线衍射进行分析。发现醛基片段几乎与相邻的吡唑环共面 (Xu & Shi, 2011)。
化学转化和衍生物
- 噻吩并[2,3-c]吡唑和相关杂环的形成:该化合物转化为氯代腈,然后与各种试剂反应形成新的杂环,如甲基 4-氨基-3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-羧酸盐 (Haider et al., 2005)。
- 吡唑-4-甲醛肟的合成:1-烷基-1H-吡唑-4-甲醛肟由该化合物合成,并与乙酸酐反应生成腈。这些肟的晶体结构已通过 X 射线分析确定 (Attaryan et al., 2012)。
联吡唑和查耳酮的合成
- 还原联吡唑的形成:5-氯-1-甲基-3-苯基-1H-吡唑-4-甲醛在微波辐射下与各种化合物反应生成查耳酮,随后生成还原联吡唑。这些联吡唑的结构已详细报道 (Cuartas et al., 2017)。
生物活性化合物合成中的应用
- 抗菌剂合成:使用该化合物合成了具有抗菌特性的新系列杂环化合物。这些化合物已显示出针对各种细菌和真菌菌株的潜在活性 (Bhat et al., 2016)。
- 吡唑缀合喹啉基查耳酮的合成:该化合物用于合成具有吡唑基团的新查耳酮。这些化合物表现出有希望的抗菌性能和中等抗氧化活性 (Prasath et al., 2015)。
缓蚀
- 低碳钢腐蚀防护:该化合物已用于研究其在酸性环境中对低碳钢的腐蚀防护性能。它表现得像混合型抑制剂,并显示出作为腐蚀抑制剂的潜力 (Thomas, Ammal, & Joseph, 2020)。
作用机制
CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters are calculated using Arrhenius and Van’t Hoff approaches . Molecular dynamics simulations are employed using computational chemistry protocols . The results indicate that the CMPPC offers maximum interaction on Fe (111) plane of the metal surface .
属性
IUPAC Name |
(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJWRWGYLJFJT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)
![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)



![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)
![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)

